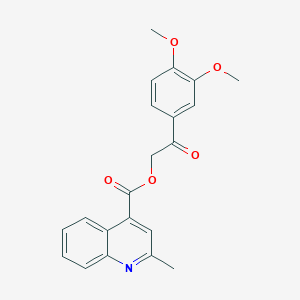

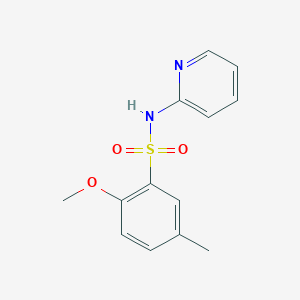

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

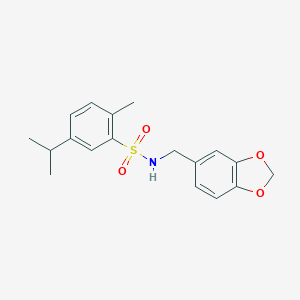

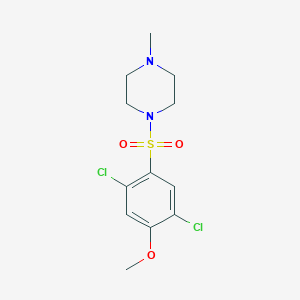

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, also known as FMOC-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It belongs to the family of quinoline carboxylic acid derivatives and has a molecular weight of 381.4 g/mol.

作用機序

Target of Action

It is known that quinolone derivatives, such as this compound, often target enzymes involved in dna replication, such as dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .

Mode of Action

Quinolone derivatives generally work by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling and unwinding of bacterial DNA, which is necessary for replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .

Biochemical Pathways

The affected biochemical pathways largely depend on the specific targets of the compound. In the case of DNA gyrase and topoisomerase IV inhibition, the primary affected pathway is bacterial DNA replication . By preventing the supercoiling and unwinding of DNA, these enzymes cannot carry out their normal function, leading to halted DNA replication and ultimately, bacterial death .

Pharmacokinetics

Quinolones are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can be influenced by various factors, including the specific structure of the compound, the presence of other drugs, and individual patient characteristics .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth and replication due to the disruption of DNA replication . This could potentially lead to the death of bacterial cells, making such compounds useful as antibacterial agents .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion . The compound’s stability could also be affected by factors such as temperature and light .

実験室実験の利点と制限

The advantages of using 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH in lab experiments include its stability, ease of use, and compatibility with SPPS. The Mtt group is stable to the harsh conditions of SPPS and can be easily removed by treatment with mild acid to yield the free lysine residue. However, the limitations of using 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH include its cost and availability.

将来の方向性

1. Development of new protecting groups for lysine residues in SPPS.

2. Synthesis of novel peptides and proteins for biological and medical applications.

3. Investigation of the structure-activity relationship of peptides and proteins.

4. Development of new methods for peptide and protein synthesis.

5. Investigation of the role of lysine residues in protein-protein interactions.

合成法

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH involves the reaction of 2-methylquinoline-4-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then protected with a tert-butyloxycarbonyl (Boc) group and subsequently deprotected to obtain 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH.

科学的研究の応用

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for lysine residues. The Mtt group is stable to the harsh conditions of SPPS and can be easily removed by treatment with mild acid to yield the free lysine residue.

特性

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO3/c1-12-10-16(15-4-2-3-5-17(15)21-12)19(23)24-11-18(22)13-6-8-14(20)9-7-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXGJEHOJWXMNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

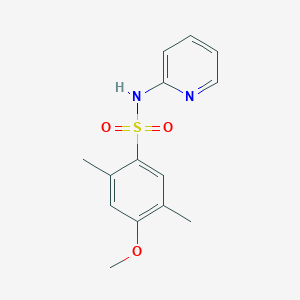

![7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B511503.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)